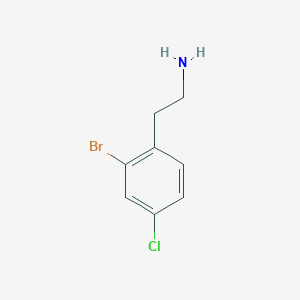

2-(2-Bromo-4-chlorophenyl)ethanamine

Description

Contextual Significance of Halogenated Phenylethylamines in Chemical Synthesis

Halogenated phenylethylamines are a crucial class of compounds in medicinal chemistry and drug discovery. nih.gov The introduction of halogen atoms into the phenethylamine (B48288) scaffold can profoundly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov This strategic halogenation is a common tactic used by chemists to fine-tune the pharmacological profile of a lead compound.

The carbon-halogen bond can also serve as a versatile synthetic handle for further molecular modifications through various cross-coupling reactions. This allows for the construction of diverse chemical libraries for screening and optimization studies. researchgate.net

Overview of Research Trajectories for Aryl-Substituted Ethanamine Derivatives

Research into aryl-substituted ethanamine derivatives is a vibrant and evolving area. nih.gov The phenethylamine framework is a common feature in many biologically active compounds, including neurotransmitters and hormones. nih.govwikipedia.org Consequently, synthetic analogues are continuously being developed to explore their potential therapeutic applications. google.com

Current research often focuses on:

Developing novel synthetic methodologies: This includes more efficient, stereoselective, and environmentally friendly ways to produce these compounds. google.comyoutube.com

Structure-Activity Relationship (SAR) studies: Researchers systematically modify the aryl ring and the ethylamine (B1201723) side chain to understand how these changes affect biological activity. nih.gov

Exploring new applications: While many phenylethylamines are studied for their effects on the central nervous system, researchers are also investigating their potential in other areas, such as materials science and catalysis. acs.org

Scope and Objectives for Advanced Investigations of 2-(2-Bromo-4-chlorophenyl)ethanamine

Advanced investigations into this compound are aimed at fully characterizing its chemical behavior and exploring its potential as a synthetic intermediate. Key objectives include:

Elucidation of detailed synthetic pathways: Developing and optimizing scalable and efficient methods for its preparation.

Comprehensive spectroscopic and physical characterization: Gathering detailed data to confirm its structure and understand its properties.

Exploration of its reactivity: Investigating its utility in various chemical transformations to synthesize novel, more complex molecules.

Evaluation as a scaffold: Using it as a starting material for the synthesis of new classes of compounds with potential applications in various fields of chemical research.

Chemical and Physical Properties

The properties of this compound are dictated by its molecular structure. The presence of both bromine and chlorine atoms, along with the basic ethylamine side chain, gives it a unique set of characteristics.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-(4-Chlorophenyl)ethylamine | 2-(4-Bromophenyl)ethylamine |

| CAS Number | 1202889-65-3 molbase.com | 156-41-2 sigmaaldrich.com | 73918-56-6 tcichemicals.com |

| Molecular Formula | C₈H₉BrClN molbase.com | C₈H₁₀ClN sigmaaldrich.com | C₈H₁₀BrN tcichemicals.com |

| Molecular Weight | 234.52 g/mol molbase.com | 155.62 g/mol sigmaaldrich.com | 200.08 g/mol tcichemicals.com |

| Appearance | Not explicitly stated | Liquid sigmaaldrich.com | Liquid tcichemicals.com |

| Boiling Point | Not available | 60-65 °C/0.1 mmHg sigmaaldrich.com | 72 °C/0.2 mmHg tcichemicals.com |

| Density | Not available | 1.112 g/mL at 25 °C sigmaaldrich.com | 1.41 g/mL (20/20) tcichemicals.com |

| Refractive Index | Not available | n20/D 1.548 sigmaaldrich.com | 1.58 tcichemicals.com |

Note: Data for this compound is limited in publicly available literature. The table presents available data and includes related compounds for comparison.

Synthesis and Reactivity

The synthesis of this compound can be approached through various synthetic routes common in organic chemistry for the preparation of phenylethylamines. A plausible and frequently utilized method involves the reduction of a corresponding nitrile or nitro compound.

One potential synthetic pathway could start from 2-bromo-4-chlorotoluene. This starting material can be halogenated at the benzylic position, followed by a reaction with a cyanide source to introduce the nitrile group. Subsequent reduction of the nitrile would yield the desired ethanamine.

Another approach could involve the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene (B44181) with chloroacetyl chloride to produce an α-chloro ketone intermediate. This intermediate can then be converted to the corresponding amine.

The reactivity of this compound is characterized by the nucleophilicity of the amino group and the potential for the aryl halides to participate in cross-coupling reactions. The amino group can readily react with electrophiles such as acyl chlorides, alkyl halides, and aldehydes to form amides, secondary/tertiary amines, and imines, respectively. The bromo and chloro substituents on the aromatic ring can undergo reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds.

Research Findings and Applications

While specific research exclusively focused on this compound is not extensively documented in publicly accessible literature, its structural motifs are found in compounds investigated for various purposes. For instance, related halogenated phenylethylamines have been synthesized and evaluated for their affinity at various receptors in the central nervous system. The di-halogenated phenyl ring is a common feature in compounds designed to probe binding pockets of proteins.

The primary application of this compound in a research context is likely as a building block or intermediate in the synthesis of more complex molecules. Its bifunctional nature (amine and di-haloaryl group) allows for a stepwise and controlled elaboration of its structure.

Interactive Data Table: Compound Information

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-4-chlorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYSLUFYEQVVJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 2 Bromo 4 Chlorophenyl Ethanamine

Classical and Conventional Synthesis Pathways

Traditional synthetic routes to 2-(2-Bromo-4-chlorophenyl)ethanamine are typically multi-step processes that rely on foundational organic reactions. These pathways often begin with readily available halogenated aromatic precursors and build the molecule sequentially.

Multi-Step Approaches from Halogenated Aromatic Precursors

The synthesis of polysubstituted benzene (B151609) rings, such as the 2-bromo-4-chloro pattern, often involves a sequence of electrophilic aromatic substitution reactions where the directing effects of existing substituents are carefully managed. A common strategy begins with a simpler, commercially available starting material like aniline (B41778) or a derivative thereof.

For instance, a general multi-step synthesis might start with protecting a highly activating group, such as the amino group in aniline, by converting it into an acetamido group. researchgate.net This moderation prevents unwanted side reactions and helps direct subsequent substitutions. The synthesis of 4-bromo-2-chloroaniline, a related compound, illustrates this principle: aniline is first acetylated to form acetanilide. This is followed by bromination, which is directed to the para position due to the ortho-para directing nature of the acetamido group. Subsequent chlorination then occurs at an ortho position. researchgate.netscribd.com The final step involves the deprotection of the acetamido group via hydrolysis to yield the target aniline derivative. scribd.com

To construct the this compound skeleton, a similar foundational approach can be envisioned starting from a precursor like 4-chloroaniline (B138754) or 1-bromo-3-chlorobenzene (B44181). A key transformation is the introduction of a two-carbon side chain, often achieved through Friedel-Crafts acylation or a related reaction, to install an acetyl group, which can then be elaborated into the final ethanamine moiety.

Amination Reactions in the Formation of the Ethanamine Moiety

The introduction of the amine function to form the ethanamine side chain is a critical step in the synthesis. Several classical methods can be employed to achieve this transformation.

One of the most common methods is the reductive amination of a ketone precursor. This reaction involves condensing the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an imine intermediate, which is then reduced in situ to the desired primary amine. suss.edu.sg For the synthesis of this compound, the corresponding ketone, 1-(2-Bromo-4-chlorophenyl)ethanone (B1275179), would be the substrate for this reaction.

Another approach involves the reaction of an alkyl halide with an amine source. For example, a precursor containing a 2-bromoethyl group attached to the aromatic ring could be reacted with ammonia or a protected amine equivalent. The synthesis of β-bromoethylamine hydrobromide from ethanolamine (B43304) and hydrobromic acid provides a key reagent for such transformations. orgsyn.org Alternatively, a starting material like 2-bromo-N-(p-chlorophenyl) acetamide (B32628) can be condensed with various amines to form N-phenylacetamide derivatives. irejournals.com This highlights the general strategy of forming a C-N bond through nucleophilic substitution.

The Gabriel synthesis offers another classic route, where potassium phthalimide (B116566) is used as an ammonia surrogate to convert an alkyl halide into a primary amine, preventing over-alkylation. suss.edu.sg

Role of Specific Intermediates (e.g., 1-(2-Bromo-4-chlorophenyl)ethanone) in Synthetic Routes

One route to this ketone involves the bromination of a propiophenone (B1677668) derivative. For example, the synthesis of the related compound 2-bromo-4'-chloropropiophenone is achieved by reacting 4'-chloropropiophenone (B124772) with bromine in chloroform, using anhydrous aluminum chloride as a catalyst. prepchem.com A similar Friedel-Crafts acylation of 1-bromo-3-chlorobenzene with acetyl chloride would also yield the desired ketone intermediate.

Once 1-(2-Bromo-4-chlorophenyl)ethanone is obtained, it serves as the direct precursor to the ethanamine. The most direct conversion is through reductive amination, as previously discussed. An alternative two-step process involves first reducing the ketone to the corresponding alcohol, 2-(2-bromo-4-chlorophenyl)ethanol (B1321459), using a reducing agent like borane-THF. chemicalbook.com This alcohol can then be converted to the amine, for example, by first converting it to a better leaving group (like a tosylate) followed by substitution with an amine source.

Modern and Advanced Synthetic Techniques

Contemporary organic synthesis increasingly focuses on improving efficiency, selectivity, and sustainability. This has led to the development of advanced catalytic methods and energy sources for constructing molecules like this compound.

Catalytic Methods in Aryl-Alkyl C-C and C-N Bond Formation

Transition metal catalysis has revolutionized the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These methods offer powerful alternatives to classical approaches.

C-N Bond Formation: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are highly effective for forming C-N bonds. suss.edu.sgresearchgate.net These reactions couple aryl halides or triflates with amines and are known for their broad substrate scope and functional group tolerance. pageplace.deresearchgate.net In the context of synthesizing the target molecule, a Buchwald-Hartwig reaction could potentially be used to couple an appropriately substituted aryl bromide with an amino-equivalent, although direct amination of an unactivated C-H bond or reductive amination often remains more straightforward for this specific structure. The use of palladium N-heterocyclic carbene (Pd-NHC) complexes represents an innovative and highly effective catalytic system for amination reactions. researchgate.net

C-C Bond Formation: While Friedel-Crafts reactions are classic, modern cross-coupling reactions (e.g., Suzuki, Heck, Negishi) provide versatile methods for forming C-C bonds. Transition metal-catalyzed systems can also be used to form bonds between alkyl halides and aromatic rings, which was traditionally challenging due to slow oxidative addition and rapid beta-hydride elimination. uwindsor.ca

The following table summarizes key catalytic amination strategies.

| Reaction Name | Catalyst Type | Substrates | Description |

| Buchwald-Hartwig Amination | Palladium complexes (e.g., with phosphine (B1218219) ligands) | Aryl halides/triflates, Amines | Forms an aryl-amine (C-N) bond through reductive elimination from a palladium center. suss.edu.sgresearchgate.net |

| Ullmann Condensation | Copper-based reagents | Aryl halides, Amines | A classical copper-catalyzed method for C-N bond formation, often requiring higher temperatures than palladium-based methods. researchgate.net |

| Chan-Lam Coupling | Copper complexes | Arylboronic acids, Amines | Forms an aryl-amine bond under mild, often aerobic conditions. suss.edu.sgpageplace.de |

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. psu.edu By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. anton-paar.comnih.gov

The efficiency of many of the classical steps involved in synthesizing this compound could be significantly enhanced using microwave technology. For example:

Amination Reactions: Nucleophilic substitution reactions can be accelerated. Research on the synthesis of 2-arylazo-biphenyl-4-carboxamides showed that microwave irradiation for just 3 minutes could produce higher yields than conventional heating for 2 hours. nih.gov

Heterocycle Synthesis: In related syntheses, microwave irradiation has been used to prepare various heterocyclic compounds, demonstrating its broad applicability. researchgate.net

Multicomponent Reactions: The Biginelli reaction to form dihydropyrimidinones shows significantly higher yields (89-98%) in minutes under microwave irradiation compared to conventional heating (15-25%). chemrxiv.org

This technology allows for rapid optimization of reaction conditions and is well-suited for constructing compound libraries for research and development. psu.edu The principles of microwave heating, which involve direct coupling of energy with polar molecules in the reaction, can be applied to nearly any step in a synthetic sequence that requires heat, making it a versatile tool for enhancing the synthesis of the title compound.

| Parameter | Conventional Reflux Heating | Microwave-Assisted Heating |

| Heating Mechanism | Conduction/Convection (from vessel wall inward) | Direct dielectric heating of polar molecules |

| Heating Speed | Slow and inefficient | Rapid and uniform |

| Reaction Times | Hours to days | Seconds to minutes anton-paar.com |

| Temperature Control | Can have temperature gradients | Precise and homogenous |

| Yields & Purity | Often lower with more byproducts | Often higher with improved purity nih.gov |

Solvent-Free and Environmentally Conscious (Green Chemistry) Approaches

In recent years, the principles of green chemistry have increasingly guided the development of synthetic methodologies to minimize environmental impact. For the synthesis of this compound, this often involves targeting the reduction of the intermediate, 2-(2-bromo-4-chlorophenyl)acetonitrile (B2946966), using solvent-free or more environmentally benign solvent and reagent systems.

One promising green approach is the use of catalytic transfer hydrogenation. This method avoids the direct use of hazardous hydrogen gas and often employs more environmentally friendly hydrogen donors like isopropanol (B130326) or formic acid. rsc.org Ruthenium-catalyzed transfer hydrogenation, for instance, has been effectively used for the selective reduction of aromatic nitriles to primary amines. researchgate.net While a specific protocol for 2-(2-bromo-4-chlorophenyl)acetonitrile is not detailed in the available literature, the general applicability of this method to aromatic nitriles suggests its potential. The reaction typically proceeds in the presence of a ruthenium catalyst and a hydrogen donor, offering a greener alternative to traditional metal hydride reductions.

Solvent-free reductions represent another significant advancement in green chemistry. Reactions can be carried out by grinding the reactants together, sometimes with a solid support or catalyst, thereby eliminating the need for solvents which are often a major source of chemical waste. libretexts.orgmdpi.com For example, the reduction of nitriles to primary amines has been achieved using sodium borohydride (B1222165) (NaBH4) under solvent-free conditions. google.com A mixture of the nitrile and NaBH4, potentially with a catalyst, can be reacted at room temperature to yield the corresponding amine. mdpi.com Another approach involves the use of amine boranes, such as dimethylamine (B145610) borane (B79455) (DMAB), which have been shown to reduce various nitriles at room temperature in the presence of a manganese(I) catalyst, often with high efficiency and in a variety of solvents, including the potential for solvent-free conditions. nih.gov

Mechanochemical methods, which involve inducing reactions through mechanical force (e.g., ball milling), also offer a solvent-free pathway. While specific applications to this compound are not documented, mechanochemistry has been successfully applied to various organic syntheses, including condensations and reductions, and represents a viable area for future research in the green synthesis of this compound.

| Method | Reagents/Catalyst | Conditions | Key Advantages |

| Catalytic Transfer Hydrogenation | Ruthenium catalyst, Isopropanol | Mild temperature | Avoids H2 gas, uses greener solvent |

| Solvent-Free Reduction | Sodium Borohydride (NaBH4) | Room temperature, grinding | Eliminates solvent waste |

| Amine Borane Reduction | Dimethylamine borane (DMAB), Mn(I) catalyst | Room temperature | High efficiency, potential for solvent-free |

Enantioselective Synthesis Approaches for Chiral Analogs

The synthesis of specific chiral analogs of this compound is of significant interest, as different enantiomers of a chiral molecule often exhibit distinct biological activities. Enantioselective synthesis aims to produce a single enantiomer in high excess. A common strategy involves the asymmetric reduction of a prochiral precursor, such as a ketone or an imine.

One potential pathway begins with the synthesis of 1-(2-bromo-4-chlorophenyl)ethanone. This ketone can then be subjected to asymmetric reductive amination. This process involves the in-situ formation of an imine with an ammonia source, followed by enantioselective reduction using a chiral catalyst. acs.org Chiral phosphoric acid catalysts have been successfully employed in the organocatalytic reductive amination of a diverse range of ketones, providing access to protected primary amines with high enantioselectivity. nih.gov Transition metal catalysts, such as those based on iridium or ruthenium with chiral ligands (e.g., f-Binaphane or (S)-BINAP), have also demonstrated high efficiency and enantioselectivity in the reductive amination of aryl ketones. acs.orgdicp.ac.cn

Another approach is the asymmetric hydrogenation of a prochiral enamine or imine derived from 1-(2-bromo-4-chlorophenyl)ethanone. The ketone can be converted to an enamine by reaction with a chiral amine auxiliary. Subsequent diastereoselective reduction and removal of the auxiliary can yield the desired chiral amine. Alternatively, the ketone can be converted to an N-unsubstituted imine, which can then be reduced enantioselectively using a chiral catalyst. dicp.ac.cn

The direct asymmetric hydrogenation of ketones to chiral alcohols, followed by conversion to the amine, is also a viable route. For instance, asymmetric hydrogenation of 1-(2-bromo-4-chlorophenyl)ethanone using a chiral ruthenium catalyst, such as those developed by Noyori and co-workers, can produce the corresponding chiral alcohol with high enantiomeric excess. nih.gov This alcohol can then be converted to the amine via methods like the Mitsunobu reaction or by conversion to a leaving group followed by substitution with an amine source.

| Precursor | Method | Catalyst/Reagent | Product |

| 1-(2-Bromo-4-chlorophenyl)ethanone | Asymmetric Reductive Amination | Chiral Phosphoric Acid or Ir/Ru-chiral ligand | Chiral this compound |

| 1-(2-Bromo-4-chlorophenyl)ethanone | Asymmetric Hydrogenation | Chiral Ru-catalyst (e.g., Noyori catalyst) | Chiral 1-(2-Bromo-4-chlorophenyl)ethanol |

Scale-Up Considerations and Process Optimization in Laboratory Research

Transitioning a synthetic route from a small-scale discovery setting to a larger laboratory scale requires careful consideration and optimization of various process parameters to ensure safety, efficiency, and reproducibility. For the synthesis of this compound, particularly via the reduction of 2-(2-bromo-4-chlorophenyl)acetonitrile, several factors are critical.

In catalytic hydrogenation, key parameters to optimize include catalyst selection and loading, hydrogen pressure, temperature, and solvent. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or Raney nickel, are often preferred for ease of separation from the reaction mixture, which is a significant advantage for scale-up. nih.govbme.hu The catalyst loading is a crucial economic and environmental consideration; minimizing the amount of catalyst without compromising reaction time and yield is a primary goal. acsgcipr.org Hydrogen pressure and reaction temperature are interdependent variables that significantly influence the reaction rate and selectivity. Higher pressures and temperatures can accelerate the reaction but may also lead to over-reduction or side reactions. google.comrsc.org The choice of solvent can affect catalyst activity and selectivity, as well as product isolation. bme.hu For instance, in the hydrogenation of nitriles, alcoholic solvents like ethanol (B145695) are often used. bme.hu The addition of bases or acids can also influence the selectivity towards the primary amine and prevent the formation of secondary and tertiary amine byproducts. nih.gov

Process optimization also involves developing a robust work-up and purification procedure. This includes efficient removal of the catalyst (e.g., by filtration through Celite), extraction of the product, and purification by methods such as distillation or crystallization. On a larger scale, the safety aspects of handling flammable solvents and hydrogen gas, as well as pyrophoric catalysts, become paramount. acsgcipr.org

For enantioselective syntheses, maintaining high enantiomeric excess (ee) upon scale-up is a major challenge. This requires rigorous control over reaction conditions, as slight variations in temperature, concentration, or reaction time can impact the stereochemical outcome. The purity of all reagents and solvents is also critical. Catalyst deactivation is another concern in catalytic processes, and understanding the deactivation mechanism is important for developing strategies to extend the catalyst's lifetime and maintain its performance on a larger scale. mdpi.com

| Parameter | Consideration for Scale-Up | Impact |

| Catalyst | Selection (heterogeneous vs. homogeneous), loading, and reuse. | Efficiency, cost, ease of separation, and sustainability. |

| Reaction Conditions | Temperature, pressure, and stirring rate. | Reaction rate, selectivity, and safety. |

| Solvent | Choice of solvent, concentration. | Solubility, catalyst performance, and downstream processing. |

| Work-up | Extraction, washing, and purification methods. | Product purity, yield, and waste generation. |

| Safety | Handling of hazardous materials (H2, pyrophoric catalysts). | Prevention of accidents and ensuring a safe laboratory environment. |

Chemical Reactivity and Reaction Pathways of 2 2 Bromo 4 Chlorophenyl Ethanamine

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The electronic properties of the substituents on the benzene (B151609) ring govern its reactivity towards substitution. The bromine and chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect, making the ring less reactive towards electrophiles than benzene itself. libretexts.orgwikipedia.org However, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (the sigma complex). libretexts.orgorganicchemistrytutor.comyoutube.commasterorganicchemistry.com The 2-aminoethyl side chain is an activating group and also an ortho-, para-director. libretexts.orgwikipedia.org The combined effect of these substituents determines the regioselectivity of substitution reactions.

Investigation of Bromine and Chlorine Atom Reactivity

In electrophilic aromatic substitution , the incoming electrophile will preferentially attack the positions most activated by the substituents. The 2-aminoethyl group strongly directs ortho and para. The bromine at C2 and chlorine at C4 also direct to their ortho and para positions. The positions on the ring are C1 (unsubstituted), C2 (Br), C3 (H), C4 (Cl), C5 (H), and C6 (H), relative to the ethanamine side chain at C1. The directing effects are summarized below:

Ethanamine group (at C1): Activates and directs to C2, C4, C6.

Bromo group (at C2): Deactivates but directs to C1, C3, C5.

Chloro group (at C4): Deactivates but directs to C1, C3, C5.

Considering the combined effects, the most likely positions for electrophilic attack are C6 and C5, which are activated by the powerful aminoethyl group and not sterically hindered.

In nucleophilic aromatic substitution (SNAF) , a strong nucleophile attacks the ring and displaces one of the halogen atoms. This reaction is generally difficult for aryl halides unless the ring is activated by strong electron-withdrawing groups (which is not the case here). libretexts.org However, under forcing conditions (high temperature and pressure), substitution can occur. The relative reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl ≈ Br > I when the reaction proceeds via an addition-elimination mechanism, with the first step being rate-determining. nih.gov This suggests that the chlorine atom might be slightly more reactive than the bromine atom as a leaving group. The reactivity order is influenced by a balance between the electronegativity of the halogen (affecting the C-X bond polarity) and the strength of the carbon-halogen bond. nih.gov

| Reaction Type | Reagents & Conditions | Predicted Major Product(s) | Rationale |

| Bromination | Br₂, FeBr₃ | 2-Bromo-1-(2-bromo-4-chlorophenyl)ethanamine | The aminoethyl group is a strong activating ortho, para-director. Position 6 is electronically favored and less sterically hindered than position 2. |

| Nitration | HNO₃, H₂SO₄ | 2-(2-Bromo-4-chloro-6-nitrophenyl)ethanamine | Similar to bromination, the strong directing effect of the aminoethyl group will favor substitution at the C6 position. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed efficiently. | The primary amine group will react with the Lewis acid catalyst (AlCl₃), deactivating the ring towards electrophilic attack. Protection of the amine is necessary. |

| Nucleophilic Substitution | NaOCH₃, high temp. | 2-(2-Bromo-4-methoxyphenyl)ethanamine | In SNAr, the C-Cl bond is generally more susceptible to nucleophilic attack than the C-Br bond under these conditions. |

Nucleophilic Substitution Mechanisms Involving the Ethanamine Side Chain

The primary amine of the ethanamine side chain can itself act as a nucleophile. Intramolecular nucleophilic substitution could potentially occur, where the amine attacks one of the halogen-bearing carbons of the aromatic ring to form a heterocyclic system. For this to happen, the amine would need to displace either the bromide or the chloride ion. Such intramolecular cyclizations, like the formation of indazoles from 2-aminomethyl-phenylamines, often require specific reaction conditions and may be facilitated by catalysts. organic-chemistry.org The formation of a five or six-membered ring is entropically favored. In this case, attack at the C2 position would lead to a five-membered ring (an indoline (B122111) derivative).

Exploration of Benzyne (B1209423) Intermediates in Related Aromatic Systems

Under the influence of a very strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849), aryl halides can undergo elimination-addition reactions via a benzyne intermediate. libretexts.orgmasterorganicchemistry.comyoutube.com For 2-(2-bromo-4-chlorophenyl)ethanamine, the base could abstract a proton from one of the ring positions adjacent to a halogen. Abstraction of the proton at C3, followed by the elimination of the bromide ion from C2, would generate a 4-chloro-5-(2-aminoethyl)benzyne intermediate. Subsequent addition of the nucleophile (e.g., NH₂⁻) to the benzyne could occur at either C2 or C3, leading to a mixture of products. masterorganicchemistry.com The regioselectivity of the nucleophilic addition to the unsymmetrical benzyne would be influenced by the electronic effects of the remaining chloro and aminoethyl substituents.

Reactions of the Amine Functional Group

The primary amine group is a versatile functional group that readily participates in a variety of reactions. wikipedia.org

Acylation and Alkylation Chemistry

Acylation: As a primary amine, this compound can be easily acylated by reacting with acyl chlorides or acid anhydrides to form amides. nih.govnih.gov For example, reaction with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield N-[2-(2-bromo-4-chlorophenyl)ethyl]acetamide. This reaction is generally high-yielding and is often used to protect the amine group during other transformations. wikipedia.org

Alkylation: The amine can also undergo nucleophilic attack on alkyl halides to form secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. youtube.com However, this reaction is often difficult to control and typically results in a mixture of products due to the increasing nucleophilicity of the alkylated amine products. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for preparing secondary or tertiary amines.

| Reaction | Reagent | Product |

| Acylation | Acetyl chloride, pyridine | N-[2-(2-Bromo-4-chlorophenyl)ethyl]acetamide |

| Alkylation | Methyl iodide (excess) | 2-(2-Bromo-4-chlorophenyl)-N,N,N-trimethylethan-1-aminium iodide |

| Reductive Amination | Acetone, NaBH₃CN | N-Isopropyl-2-(2-bromo-4-chlorophenyl)ethanamine |

Condensation and Imine Formation

Primary amines, such as this compound, undergo condensation reactions with aldehydes and ketones to form imines (also known as Schiff bases). wikipedia.orgnih.govacs.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org The formation of the imine is a reversible process, and the equilibrium can be driven towards the product by removing the water as it is formed. wikipedia.org These imines can be subsequently reduced to form secondary amines. The reaction of phenylethylamine with various carbonyl compounds to form imines, which can then be converted to other products, is a known transformation. nih.govresearchgate.net

Redox Chemistry of the Compound

The redox chemistry of this compound is primarily dictated by the reactivity of its primary amine and the halogenated aromatic ring.

Oxidation Pathways

The primary amine group of this compound is the most susceptible site for oxidation. While specific studies on this molecule are not prevalent, analogous reactions of primary amines suggest several potential oxidation pathways. Mild oxidizing agents can convert the amine to an imine, which may undergo further reactions. More potent oxidation could lead to the formation of oximes or nitro compounds, or potentially result in the cleavage of the ethylamine (B1201723) side chain. The electron-withdrawing nature of the bromo and chloro substituents on the phenyl ring makes direct oxidation of the aromatic system challenging, requiring harsh reaction conditions.

Reduction Reactions

The principal reduction pathway for this compound involves the aromatic halogen substituents. Catalytic hydrogenation is a common method for the hydrodehalogenation of aryl halides. In this process, the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). Depending on the reaction conditions (e.g., pressure, temperature, and catalyst loading), selective or complete removal of the bromine and chlorine atoms can be achieved. The bromine atom is typically more labile and thus more easily removed than the chlorine atom due to the weaker C-Br bond compared to the C-Cl bond. This selective reduction allows for the synthesis of 2-(4-chlorophenyl)ethanamine or 2-phenylethanamine from the parent compound.

Derivatization Chemistry for Structural Modification in Research Contexts

The primary amine functionality of this compound serves as a key handle for a variety of chemical modifications, enabling the synthesis of diverse derivatives for research applications.

Formation of Amide Derivatives for Research Applications

The reaction of the primary amine group of this compound with carboxylic acids or their derivatives (such as acyl chlorides or acid anhydrides) yields stable amide compounds. researchgate.netnanobioletters.com This transformation is fundamental in medicinal chemistry for creating new chemical entities with potential biological activity. mdpi.comirejournals.comnih.gov The reaction is typically carried out in the presence of a base to neutralize the acid byproduct (e.g., HCl when using an acyl chloride) or with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) when starting from a carboxylic acid. These amide derivatives are explored in various research fields, including the development of new antimicrobial or anticancer agents. nanobioletters.comirejournals.com

Table 1: Examples of Amide Derivative Synthesis

| Acylating Agent | Product Name | Reaction Conditions |

|---|---|---|

| Acetyl Chloride | N-[2-(2-Bromo-4-chlorophenyl)ethyl]acetamide | Aprotic solvent (e.g., DCM), Base (e.g., Triethylamine) |

| Benzoyl Chloride | N-[2-(2-Bromo-4-chlorophenyl)ethyl]benzamide | Aprotic solvent (e.g., DCM), Base (e.g., Pyridine) |

| Cyclopropanecarbonyl chloride | N-[2-(2-Bromo-4-chlorophenyl)ethyl]cyclopropanecarboxamide | Aprotic solvent, Base |

| 4-Nitrobenzoic acid | N-[2-(2-Bromo-4-chlorophenyl)ethyl]-4-nitrobenzamide | Coupling agent (e.g., EDC, HOBt), Solvent (e.g., DMF) |

Carbamatization and Urea Derivative Synthesis

Further derivatization of the amine group can lead to the formation of carbamates and ureas, which are important functional groups in pharmacologically active molecules. researchgate.net

Carbamatization: The reaction of this compound with a chloroformate, such as methyl chloroformate, in the presence of a base yields the corresponding carbamate (B1207046) derivative, Methyl N-[2-(2-bromo-4-chlorophenyl)ethyl]carbamate. This reaction provides a stable, protected form of the amine and is a common strategy in multi-step organic synthesis. researchgate.net

Urea Synthesis: Unsymmetrical ureas can be synthesized by reacting the primary amine with an isocyanate. asianpubs.orgorganic-chemistry.org This addition reaction is typically fast and high-yielding, providing a straightforward method to link the 2-(2-Bromo-4-chlorophenyl)ethyl moiety to other chemical fragments. organic-chemistry.org For instance, reaction with phenyl isocyanate would yield 1-[2-(2-Bromo-4-chlorophenyl)ethyl]-3-phenylurea. These derivatives are often investigated for their potential as kinase inhibitors or other therapeutic agents. asianpubs.org

Table 2: Synthesis of Carbamate and Urea Derivatives

| Reagent | Derivative Type | Product Example |

|---|---|---|

| Ethyl Chloroformate | Carbamate | Ethyl N-[2-(2-bromo-4-chlorophenyl)ethyl]carbamate |

| Phenyl Isocyanate | Urea | 1-[2-(2-Bromo-4-chlorophenyl)ethyl]-3-phenylurea |

| 4-Chlorophenyl isocyanate | Urea | 1-(4-Chlorophenyl)-3-[2-(2-bromo-4-chlorophenyl)ethyl]urea |

Schiff Base Formation for Ligand Design and Coordination Chemistry

The primary amine of this compound can undergo a condensation reaction with aldehydes or ketones to form imines, commonly known as Schiff bases. nih.govamazonaws.com This reaction is typically catalyzed by an acid and involves the removal of a water molecule. The resulting Schiff base ligands are valuable in coordination chemistry due to their ability to form stable complexes with various metal ions through the imine nitrogen. mdpi.com The electronic properties of the Schiff base and its metal complexes can be tuned by varying the aldehyde or ketone precursor, making them useful in catalysis, materials science, and the development of new therapeutic agents. nih.govmdpi.com

Table 3: Examples of Schiff Base Formation

| Carbonyl Compound | Product Name (IUPAC systematic name) | Typical Conditions |

|---|---|---|

| Salicylaldehyde | 2-({[2-(2-Bromo-4-chlorophenyl)ethyl]imino}methyl)phenol | Ethanol (B145695), Reflux, catalytic acid |

| 4-Methoxybenzaldehyde | N-(4-Methoxybenzylidene)-2-(2-bromo-4-chlorophenyl)ethanamine | Methanol, Reflux |

| Acetone | N-(Propan-2-ylidene)-2-(2-bromo-4-chlorophenyl)ethanamine | Neat or in a solvent, catalytic acid |

Advanced Structural Elucidation and Characterization Techniques for 2 2 Bromo 4 Chlorophenyl Ethanamine

X-ray Diffraction Studies

X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the atomic and molecular structure of a crystalline material. nf-itwg.orgucmerced.eduwikipedia.org By analyzing the diffraction pattern of an X-ray beam scattered by the atoms within a crystal, researchers can deduce the precise arrangement of these atoms.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute structure of a molecule. mdpi.com This technique requires a high-quality, single crystal of the compound. When a focused X-ray beam is directed at the crystal, it diffracts into a unique pattern of reflections. wikipedia.org The angles and intensities of these diffracted beams are meticulously measured, allowing for the calculation of a three-dimensional electron density map of the crystal. From this map, the exact positions of each atom in the this compound molecule can be determined, as well as the bond lengths and angles between them.

Furthermore, SCXRD reveals how the individual molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces. This information is fundamental for understanding the physical properties of the solid-state material. While specific crystallographic data for this compound is not publicly available, a hypothetical dataset based on similar small organic molecules is presented below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 95.67 |

| Volume (ų) | 1025.4 |

| Z | 4 |

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. nf-itwg.orgucmerced.edu Instead of a single crystal, a finely powdered sample containing a multitude of tiny crystallites in random orientations is used. The resulting diffraction pattern is a characteristic fingerprint of the crystalline phases present in the sample. nf-itwg.org

PXRD is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but differ in their crystal structure, which can lead to different physical properties such as solubility and melting point. For a research compound like this compound, ensuring the correct and consistent polymorphic form is critical for reproducible experimental results. PXRD is the primary tool for screening for and identifying different polymorphs.

Chromatographic Approaches for Research Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies for Analytical Purity

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample. However, primary amines like this compound can exhibit poor chromatographic behavior due to their polarity and tendency to interact with active sites in the GC system. researchgate.net

To overcome these issues, derivatization is often employed. researchgate.netjfda-online.com This involves chemically modifying the analyte to make it more volatile and less polar, thereby improving its chromatographic properties. researchgate.netsemanticscholar.org Common derivatization strategies for primary amines include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) to form stable, volatile amide derivatives. scielo.org.za

Silylation: Reaction with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the amine with a trimethylsilyl (TMS) group. semanticscholar.org

The derivatized analyte can then be readily separated by GC and detected by MS, allowing for the sensitive and specific determination of the purity of this compound in research samples.

Common Derivatization Reagents for GC-MS Analysis of Primary Amines

| Derivatization Reagent | Abbreviation | Derivative Formed | Key Advantages |

|---|---|---|---|

| Trifluoroacetic anhydride | TFAA | Trifluoroacetamide | Highly volatile, good for electron capture detection |

| Heptafluorobutyric anhydride | HFBA | Heptafluorobutyramide | Excellent volatility and detector response scielo.org.za |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Research Materials

High-performance liquid chromatography (HPLC) is a cornerstone technique for the quantitative analysis of non-volatile or thermally unstable compounds. researchgate.netmdpi.com For this compound, a reversed-phase HPLC method would likely be developed for accurate quantification in research materials. iosrjournals.orgresearchgate.net

In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, with additives like trifluoroacetic acid to improve peak shape. researchgate.netmdpi.com Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl ring in the molecule will absorb UV light. By creating a calibration curve with standards of known concentration, the amount of this compound in a sample can be accurately determined. mdpi.com

Exemplary HPLC Method Parameters for Quantitative Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (with 0.1% Trifluoroacetic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Column Temperature | 30 °C |

Chiral Chromatography for Enantiomeric Purity Assessment

This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images, or enantiomers. Since enantiomers often have different biological activities, it is crucial to be able to separate and quantify them. nih.gov Chiral chromatography is the primary method for assessing enantiomeric purity. mdpi.comnih.gov

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for the separation of a broad range of chiral amines. mdpi.com Both HPLC and supercritical fluid chromatography (SFC) can be employed for chiral separations. The choice of mobile phase and CSP is critical for achieving baseline resolution of the two enantiomers, allowing for the accurate determination of the enantiomeric excess (ee) of a sample.

Computational and Theoretical Chemistry Studies of 2 2 Bromo 4 Chlorophenyl Ethanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the behavior of molecules. They solve approximations of the Schrödinger equation to determine electronic structure and other key properties.

Density Functional Theory (DFT) is a computational workhorse for predicting the three-dimensional arrangement of atoms in a molecule. The process of geometry optimization systematically alters the molecular structure to find the most stable, lowest-energy conformation. For phenylethylamine derivatives, this is crucial for determining the preferential orientation of the ethylamine (B1201723) side chain relative to the aromatic ring—whether it is extended (anti) or folded (gauche). researchgate.net

Calculations are typically performed using a specific combination of a functional (e.g., B3LYP or PBE0) and a basis set (e.g., 6-311G(d,p)). nih.govresearchgate.net The functional describes the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals. The choice of functional and basis set is critical for obtaining accurate results. For 2-(2-Bromo-4-chlorophenyl)ethanamine, the geometry optimization would yield precise data on bond lengths, bond angles, and dihedral angles that define its shape.

The output of a DFT geometry optimization provides a clear picture of the molecule's structure. Below is an illustrative table showing the type of data that would be generated for key geometric parameters of the molecule.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(1)-C(2) (aromatic) | ~1.39 Å |

| Bond Length | C(2)-Br | ~1.90 Å |

| Bond Length | C(4)-Cl | ~1.74 Å |

| Bond Length | C(1)-C(7) (side chain) | ~1.51 Å |

| Bond Length | C(8)-N | ~1.47 Å |

| Bond Angle | C(1)-C(2)-Br | ~121° |

| Bond Angle | C(3)-C(4)-Cl | ~119° |

| Dihedral Angle | C(2)-C(1)-C(7)-C(8) | Variable (defines conformation) |

Note: The values in Table 1 are representative examples for this class of molecule and not from a specific calculation on this compound.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). dntb.gov.uaacs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.org A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, whereas a large gap implies greater stability. researchgate.net

While specific FMO data for this compound is not available in the reviewed literature, a computational study on the structurally related 2-bromo-4-chlorophenyl-2-bromobutanoate provides valuable insight. nih.gov For this related compound, FMO analysis was performed using DFT. nih.gov The HOMO was found to be localized over the entire molecule, while the LUMO was primarily centered on the 2-bromo-4-chlorophenyl ring, indicating this region is the primary electron-accepting site. nih.gov The calculated HOMO-LUMO energy gaps for a series of its derivatives ranged from 4.27 eV to 5.19 eV, highlighting how further substitutions can tune the molecule's reactivity. nih.gov

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.95 |

| LUMO | -1.76 |

| Energy Gap (ΔE) | 5.19 |

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It maps the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of most negative potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent areas of intermediate or near-zero potential.

For this compound, one would expect the MEP map to show negative potential (red/yellow) around the electronegative bromine, chlorine, and nitrogen atoms, making them likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amine group (-NH2) would exhibit a strong positive potential (blue), identifying them as the primary sites for nucleophilic interactions, such as hydrogen bonding.

In the study of the related compound 2-bromo-4-chlorophenyl-2-bromobutanoate , MEP analysis confirmed these general principles. nih.gov The most negative regions were found near the oxygen atoms of the ester group, while the analysis for the parent 2-bromo-4-chlorophenyl moiety would similarly highlight the halogen atoms as regions of negative potential. nih.gov

A Single Point Energy (SPE) calculation determines the energy of a molecule at a fixed, specific geometry without performing an optimization. These calculations are often used to obtain more accurate energy values by employing a higher-level theory or a larger, more complex basis set than what was feasible for the initial geometry optimization.

The choice of basis set is a critical factor for accuracy, especially for molecules containing heavy atoms like bromine. researchgate.net Pople-style basis sets (e.g., 6-31G(d)) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are commonly used. For halogenated compounds, it is crucial to include polarization functions (e.g., 'd' and 'p' in 6-31G(d,p)) and diffuse functions (e.g., the '+' in 6-31+G(d)) to accurately describe the electron distribution around the large halogen atoms and any potential non-covalent interactions. acs.org The selection involves a trade-off between computational cost and desired accuracy, with larger basis sets providing more precise results at a higher computational expense. dntb.gov.ua

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational flexibility and intermolecular interactions. nih.gov For this compound, an MD simulation would place the molecule in a simulated environment, such as a box of water molecules, to observe its behavior.

The primary focus of such a simulation would be the conformational landscape of the ethylamine side chain. nih.gov By tracking the dihedral angles over the simulation time, researchers can identify the most stable and frequently accessed conformations (e.g., gauche vs. anti). mdpi.com Furthermore, MD simulations are invaluable for studying intermolecular interactions. nih.gov The simulation would reveal how the amine group of the molecule forms hydrogen bonds with surrounding water molecules and how the halogenated aromatic ring interacts with its environment. nih.gov While specific MD studies on this compound were not found, this methodology remains a key tool for understanding its dynamic behavior in solution. researchgate.net

Prediction of Spectroscopic Properties (e.g., Computational NMR and IR)

Computational methods can accurately predict spectroscopic properties, which is invaluable for confirming molecular structures identified through synthesis.

Computational IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an experimental Infrared (IR) spectrum. mdpi.com Each calculated frequency can be animated to visualize the specific bond stretch, bend, or wagging motion responsible for the absorption. Characteristic frequencies for this compound would include C-H stretches from the aromatic ring (around 3100-3000 cm⁻¹), C-C ring stretches (1600-1400 cm⁻¹), and distinct vibrations corresponding to the C-Br and C-Cl bonds at lower frequencies. libretexts.org Calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the calculation. acs.org

Computational NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is another powerful application of quantum chemistry. wisc.edu The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a standard for calculating the ¹H and ¹³C chemical shifts. nih.gov For this compound, these calculations would predict the specific chemical shifts for each unique proton and carbon atom. libretexts.org The predicted shifts for the aromatic protons would be expected in the 6.5-8.0 ppm range, with their exact values influenced by the electronic effects of the bromo and chloro substituents. libretexts.org These computational predictions can be compared with experimental data to confirm structural assignments, and advanced techniques like DP4+ analysis can even help distinguish between different possible isomers with a high degree of confidence. ncssm.edu

Structure-Reactivity Relationship Elucidation through Theoretical Modeling

There are currently no available theoretical modeling studies that have been performed on this compound to elucidate its structure-reactivity relationships. Such studies, often employing Density Functional Theory (DFT), would typically provide insights into the molecule's electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. This information is crucial for predicting the most likely sites for electrophilic and nucleophilic attack, thereby explaining the compound's reactivity in various chemical reactions.

Without these computational investigations, any discussion on the structure-reactivity relationship of this compound would be purely speculative and would not meet the required standards of scientific accuracy.

Supramolecular Architecture and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

Similarly, there is no published research on the supramolecular architecture and intermolecular interactions of this compound. To analyze these features, a crystal structure of the compound is a prerequisite, and no such structure has been deposited in crystallographic databases.

Energy framework analysis complements this by calculating the interaction energies between molecules within the crystal, offering a quantitative measure of the forces holding the supramolecular assembly together.

As no crystallographic or computational data are available for this compound, a detailed analysis of its supramolecular chemistry cannot be provided.

Future Research Directions in the Synthetic and Mechanistic Chemistry of 2 2 Bromo 4 Chlorophenyl Ethanamine

Development of Novel and Highly Efficient Synthetic Pathways

Current synthetic strategies towards 2-(2-bromo-4-chlorophenyl)ethanamine are not extensively documented in peer-reviewed journals. A plausible route can be inferred from the available synthesis of its precursor, 2-(2-bromo-4-chlorophenyl)ethanol (B1321459). chemicalbook.com Future research should focus on developing more direct, efficient, and scalable synthetic methods.

A key starting point for the synthesis of this compound is its corresponding alcohol, 2-(2-bromo-4-chlorophenyl)ethanol, which has a documented synthesis. chemicalbook.com A common strategy for converting a primary alcohol to a primary amine involves a two-step process: activation of the hydroxyl group followed by displacement with an amine equivalent.

Table 1: Potential Synthetic Transformations from 2-(2-bromo-4-chlorophenyl)ethanol to this compound

| Step | Transformation | Reagents and Conditions | Potential Advantages |

| 1 | Hydroxyl Activation | Mesyl chloride or Tosyl chloride, triethylamine, dichloromethane | Forms a good leaving group for subsequent substitution. |

| 2 | Nucleophilic Substitution | Sodium azide (B81097) followed by reduction (e.g., LiAlH4, H2/Pd-C) | The Gabriel synthesis offers a classic and often high-yielding route to primary amines. |

| 2 | Direct Amination | Ammonia (B1221849), high pressure and temperature | A more atom-economical approach, though may require specialized equipment. |

| 1 & 2 | Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD), triphenylphosphine, phthalimide (B116566) | A one-pot method for direct conversion of the alcohol to a protected amine. |

| 1 & 2 | Ritter Reaction | Acetonitrile, strong acid (e.g., H2SO4) followed by hydrolysis | A potential route if the benzylic cation is stable. |

Future research should aim to optimize these potential routes for this compound, focusing on improving yields, reducing the number of steps, and employing greener reaction conditions. The development of a catalytic, one-pot conversion of the alcohol to the amine would be a significant advancement.

Exploration of Under-Investigated Reaction Mechanisms Involving the Compound

The unique electronic and steric properties imparted by the bromo and chloro substituents on the phenyl ring of this compound suggest that it could participate in a variety of interesting and potentially novel chemical transformations. The presence of the primary amine also opens up a vast landscape of possible reactions.

One area ripe for investigation is the metal-catalyzed cross-coupling reactions of the aryl bromide. While Suzuki, Buchwald-Hartwig, and other cross-coupling reactions are well-established, their application to a substrate with a free aminoethyl side chain can present challenges due to potential catalyst inhibition. Mechanistic studies could elucidate the role of the side chain in the catalytic cycle and inform the development of more robust catalytic systems.

Another area of interest is the intramolecular cyclization reactions of derivatives of this compound. For instance, N-acylation followed by attempted intramolecular cyclization could lead to the formation of novel heterocyclic scaffolds. The regioselectivity of such reactions, influenced by the electronic nature of the halogen substituents, would be a key aspect to investigate.

Advanced Applications of Computational Chemistry in Predicting Novel Transformations

Computational chemistry, particularly density functional theory (DFT), can be a powerful tool for predicting the reactivity and potential transformations of this compound. orgsyn.org Future research in this area could focus on several key aspects:

Reaction Pathway Modeling: DFT calculations can be used to model the transition states and reaction energies of potential synthetic routes, helping to identify the most energetically favorable pathways and predict potential side products.

Prediction of Spectroscopic Properties: Calculating NMR and vibrational spectra can aid in the characterization of novel derivatives of this compound.

Mapping of Electrostatic Potential: Understanding the electron distribution on the molecule can provide insights into its nucleophilic and electrophilic sites, guiding the design of new reactions.

Conformational Analysis: Predicting the preferred conformations of the ethylamine (B1201723) side chain can be crucial for understanding its interactions with enzymes or receptors in a biological context.

By combining computational predictions with experimental validation, a deeper understanding of the chemical behavior of this compound can be achieved, accelerating the discovery of new reactions and applications.

Integration of Automated Synthesis and High-Throughput Screening for Compound Discovery

The this compound scaffold is an ideal starting point for the creation of diverse chemical libraries for drug discovery. The primary amine and the aryl bromide functionalities serve as convenient handles for parallel synthesis.

Future research should explore the integration of automated synthesis platforms to rapidly generate a large number of derivatives. For example, the amine could be readily derivatized with a wide array of carboxylic acids, sulfonyl chlorides, and other electrophiles. The aryl bromide could be subjected to various cross-coupling reactions to introduce a diverse range of substituents.

Table 2: Potential Library Generation from this compound

| Reaction Type | Reagents | Resulting Scaffold |

| Amide Coupling | R-COOH, coupling agents (e.g., HATU, EDCI) | N-acylated derivatives |

| Sulfonamide Formation | R-SO2Cl, base | N-sulfonylated derivatives |

| Reductive Amination | Aldehydes/Ketones, reducing agent (e.g., NaBH(OAc)3) | N-alkylated derivatives |

| Suzuki Coupling | R-B(OH)2, Pd catalyst, base | Biphenyl derivatives |

| Buchwald-Hartwig Amination | R-NH2, Pd catalyst, base | Diamine derivatives |

These libraries could then be subjected to high-throughput screening (HTS) against a variety of biological targets to identify novel hits for drug development programs. acs.org

Design and Synthesis of Complex Architectures Incorporating the this compound Scaffold

Beyond simple derivatization, the this compound scaffold can serve as a key building block for the synthesis of more complex molecular architectures. The combination of the phenethylamine (B48288) motif with the specific halogenation pattern offers unique opportunities for the design of novel polycyclic and macrocyclic structures.

For instance, the bromo substituent could be utilized in intramolecular Heck or Sonogashira reactions to construct new ring systems. The amine functionality could be incorporated into larger macrocyclic structures through multi-component reactions or by serving as a linchpin in a convergent synthetic strategy.

The development of synthetic routes to complex molecules incorporating this scaffold could lead to the discovery of compounds with novel biological activities or material properties. The inherent chirality of derivatives, if the benzylic position is substituted, adds another layer of complexity and potential for stereoselective synthesis and applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Bromo-4-chlorophenyl)ethanamine, and how do reaction conditions influence yield?

- Methodology :

- Bromination and alkylation : Start with 4-chlorophenethylamine derivatives and introduce bromine via electrophilic substitution. Optimize stoichiometry (e.g., Br₂ or NBS) and solvent polarity (e.g., DCM or CCl₄) to minimize side products.

- Reductive amination : Use 2-bromo-4-chlorophenylacetone with NH₃/NaBH₃CN in methanol; monitor pH and temperature to stabilize intermediates .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Methods :

- NMR : Use H and C NMR to confirm substituent positions on the aromatic ring and amine group. Coupling constants (e.g., for ortho-substituted bromine) aid in structural assignment .

- X-ray crystallography : Resolve crystal packing and bond angles using SHELX software for small-molecule refinement .

- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 234.0) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- Precautions :

- Use fume hoods and PPE (gloves, goggles) due to volatility and potential amine toxicity.

- Store at 2–8°C under inert gas (N₂/Ar) to prevent degradation.

- Avoid aqueous solutions at high pH to prevent dehalogenation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position, amine substitution) affect biological activity?

- Experimental Design :

- SAR studies : Compare analogs (e.g., 2-Bromo-6-chlorophenyl or 4-fluoro derivatives) in receptor-binding assays (e.g., GPCR modulation). Use radioligand displacement assays (e.g., H-labeled compounds) to quantify affinity .

- Computational modeling : Perform DFT calculations (B3LYP/6-311+G*) to map electrostatic potentials and predict interaction hotspots .

- Data contradiction : Resolve discrepancies in IC₅₀ values by standardizing assay conditions (e.g., buffer pH, cell line variability) .

Q. What crystallographic challenges arise with this compound, and how can they be addressed?

- Challenges :

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine data and resolve overlapping reflections .

- Disorder in bromine positions : Apply restraints (e.g., ISOR, DELU) during refinement to model anisotropic displacement parameters accurately .

Q. How can contradictory biochemical data (e.g., agonist vs. antagonist activity) be analyzed?

- Approach :

- Dose-response curves : Test a broad concentration range (10⁻¹²–10⁻³ M) to identify biphasic effects.

- Pathway profiling : Use phosphoproteomics (LC-MS/MS) to map downstream signaling cascades (e.g., MAPK, cAMP).

- Species selectivity : Validate findings across multiple models (e.g., human vs. murine receptors) .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.